1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole
Overview
Description
1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The presence of the 2,4-dichlorophenyl and sulfonyl groups in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl sulfone and 2-propan-2-ylimidazole.
Reaction Conditions: The reaction between 2,4-dichlorophenyl sulfone and 2-propan-2-ylimidazole is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).
Scientific Research Applications
1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in key biological pathways, such as chitinase in fungi and certain kinases in cancer cells.
Pathways Involved: By inhibiting these targets, the compound disrupts essential cellular processes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)sulfonyl-2-propan-2-ylimidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate and 2,4-Dichlorophenyl isocyanate share structural similarities with this compound.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-2-propan-2-ylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-8(2)12-15-5-6-16(12)19(17,18)11-4-3-9(13)7-10(11)14/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCIFZBPLVPYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.